Free Base vs. HCl Salt: Amine Reactivity
The target compound (free base) has a molecular weight of 183.27 g·mol⁻¹ and a free secondary amine (azetidine NH) available for immediate functionalization. In contrast, the hydrochloride salt (CAS 1864053-70-2, Fluorochem 98%) has a molecular weight of 219.73 g·mol⁻¹—a 19.8% increase—and the protonated azetidine NH is blocked, requiring a deprotection or neutralization step before use in common reactions such as reductive amination, urea formation, or sulfonamide coupling . The free base contains 2 hydrogen-bond acceptors and 0 hydrogen-bond donors (excluding the NH·HCl ion pair), whereas the HCl salt contributes 1 additional H‑bond donor (NH₂⁺), altering solubility and membrane permeability predictions . For procurement, the free base enables direct use in library synthesis without additional manipulation, reducing step count and improving yield reproducibility.
| Evidence Dimension | Molecular Weight and Functional Group Accessibility |
|---|---|
| Target Compound Data | MW 183.27; free azetidine NH (nucleophilic, HBD count = 0 for neutral form) |
| Comparator Or Baseline | 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole hydrochloride (CAS 1864053-70-2); MW 219.73; protonated NH₂⁺ (HBD count = 1) |
| Quantified Difference | ΔMW = +36.46 g·mol⁻¹ (+19.8%); HBD count increases from 0 to 1; free NH lost, requiring a neutralization step before amine-reactive chemistry |
| Conditions | Calculated from vendor technical datasheets (MolCore and Fluorochem) at standard state |
Why This Matters
The free base eliminates the need for pre‑reaction deprotection, enabling direct incorporation into parallel synthesis workflows and reducing material handling costs.
